molecular formula C17H24N2O6S B2900395 Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate CAS No. 305852-65-7

Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate

Cat. No.: B2900395
CAS No.: 305852-65-7
M. Wt: 384.45
InChI Key: GGKFHNAZOCDMFA-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate is a chemical compound with a unique structure that allows for diverse applications in various fields, such as drug development, organic synthesis, and material science. This compound is part of the thiophene family, which is known for its biological and chemical significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate typically involves conventional methods. One common approach includes the reaction of diethyl 3-methylthiophene-2,4-dicarboxylate with morpholinoacetic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions . The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antiproliferative agents.

    Medicine: Research has indicated its potential use in drug development, especially for its antimicrobial and anticancer properties.

    Industry: It is utilized in material science for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-methyl-5-(phenoxycarbonyl)amino)thiophene-2,4-dicarboxylate
  • Diethyl 3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)thiophene-2,4-dicarboxylate

Uniqueness

Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate is unique due to its specific structure, which allows for a wide range of applications and interactions with various biological and chemical systems. Its morpholinoacetamido group provides distinct properties that differentiate it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-4-24-16(21)13-11(3)14(17(22)25-5-2)26-15(13)18-12(20)10-19-6-8-23-9-7-19/h4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKFHNAZOCDMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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